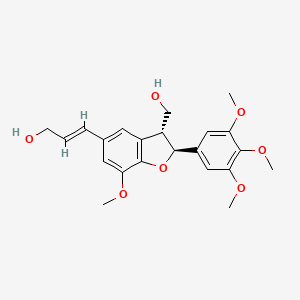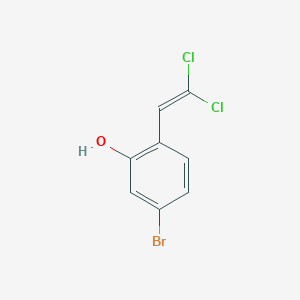
3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is a complex organic compound that features a combination of functional groups, including a tert-butyldimethylsilyl (TBS) ether and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the TBS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
Attachment of the Boronate Ester: The boronate ester group is introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can target the azetidine ring or other functional groups, depending on the reagents used.
Substitution: The TBS group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions such as hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced azetidine derivatives.
Substitution: Deprotected hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
The compound’s boronate ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active agents.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine depends on its specific application. In enzyme inhibition, for example, the boronate ester group can form reversible covalent bonds with active site residues, thereby blocking enzyme activity. The TBS group can protect sensitive hydroxyl groups during chemical reactions, allowing for selective functionalization.
Comparación Con Compuestos Similares
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-1-(4-bromobenzyl)azetidine: Similar structure but with a bromine atom instead of the boronate ester.
3-((tert-Butyldimethylsilyl)oxy)-1-(4-methylbenzyl)azetidine: Similar structure but with a methyl group instead of the boronate ester.
Uniqueness
The presence of both the TBS group and the boronate ester in 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine makes it uniquely versatile for a wide range of chemical reactions and applications. The TBS group provides protection for hydroxyl groups, while the boronate ester allows for further functionalization through Suzuki-Miyaura coupling and other reactions.
This compound’s unique combination of functional groups and reactivity makes it a valuable tool in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C22H38BNO3Si |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidin-3-yl]oxysilane |
InChI |
InChI=1S/C22H38BNO3Si/c1-20(2,3)28(8,9)25-19-15-24(16-19)14-17-10-12-18(13-11-17)23-26-21(4,5)22(6,7)27-23/h10-13,19H,14-16H2,1-9H3 |
Clave InChI |
SXDDNIBVLRAEAK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


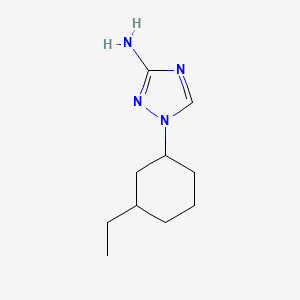
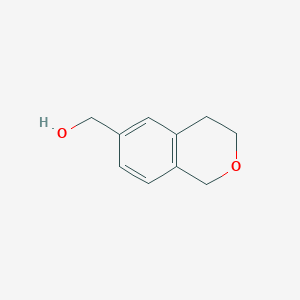
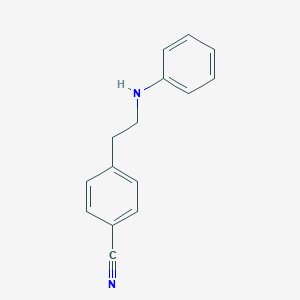
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
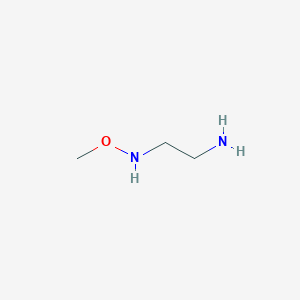
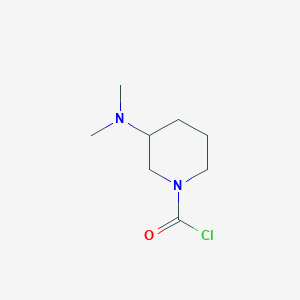
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)


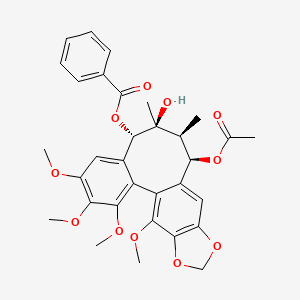
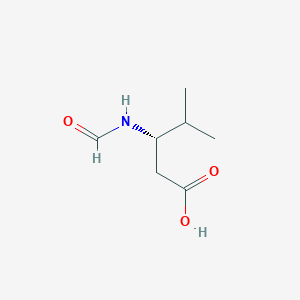
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
